Furan-2-yl vs. 2,5-Dimethoxyphenyl 3-Acyl Substituent: Calculated Lipophilicity (XLogP3) Comparison
The target furan-2-yl compound and the 2,5-dimethoxyphenyl analog (CID 645092, the only family member with public bioactivity data) differ in computed lipophilicity. The 2,5-dimethoxyphenyl analog has a PubChem-computed XLogP3 of 2.7 . ChemSpider-calculated LogP for the furan-2-yl scaffold (without the morpholinomethyl group: CID 595405, 2-furyl(5-hydroxy-1-benzofuran-3-yl)methanone) is approximately 2.4 . The target compound, with the morpholin-4-ylmethyl group, is expected to exhibit lower LogP than the 2,5-dimethoxyphenyl analog due to the absence of two lipophilic methoxy groups, though no experimentally measured value is publicly available.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not experimentally determined; estimated ~2.4–2.7 based on scaffold contributions |
| Comparator Or Baseline | CID 645092 (2,5-dimethoxyphenyl analog): XLogP3 = 2.7 |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.0–0.3 log units lower for the furan-2-yl analog (class-level estimate; not experimentally validated for the exact target compound) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); scaffold-based estimate uses ChemSpider ACD/Labs LogP for CID 595405 |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and reduced metabolic clearance, which are relevant for selecting compounds for in vitro ADME profiling or in vivo studies; however, this estimate has not been experimentally confirmed for the target compound.
- [1] PubChem. Computed Properties for CID 645092: XLogP3 = 2.7. 2021–2026. https://pubchem.ncbi.nlm.nih.gov/compound/645092 View Source
